2-(Octylcarbamoyl)benzoic acid
Description
2-(Octylcarbamoyl)benzoic acid is an ortho-substituted benzoic acid derivative featuring an octylcarbamoyl group (–CONH–C₈H₁₇) attached to the aromatic ring. This compound combines the hydrophilic carboxylic acid (–COOH) and the hydrophobic octyl chain, enabling amphiphilic behavior. The carbamoyl group (–CONH–) enhances hydrogen-bonding capacity, influencing its solubility, crystallinity, and biological interactions.
Properties
CAS No. |
6292-95-1 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-(octylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C16H23NO3/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(19)20/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
NRHPZGCFLLISEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid with octylamine. The process can be carried out through a condensation reaction where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). The resulting benzoyl chloride is then reacted with octylamine to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
Catalyst: None required
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(Octylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form benzoic acid derivatives.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: H2 with a metal catalyst (e.g., Pd/C) or metals like zinc in hydrochloric acid
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3)
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Reduced forms of the compound, such as the corresponding amine
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-(Octylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-(Octylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and functional groups among 2-(Octylcarbamoyl)benzoic acid and its analogs:
| Compound Name | Substituent Position | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | Ortho | –COOH, –CONH–C₈H₁₇ | Linear octyl chain, amide linkage |
| 2-(Octyloxy)benzoic acid (CAS 27830-12-2) | Ortho | –COOH, –O–C₈H₁₇ | Ether linkage, linear octyl chain |
| 2-[(4-Methylphenyl)carbamoyl]benzoic acid | Ortho | –COOH, –CONH–C₆H₄(CH₃) | Aromatic methyl group on carbamoyl |
| 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid | Para | –COOH, –O–CH₂CH₂–O–C₆H₃(t-C₈H₁₇) | Branched tert-octyl, ethoxy spacer |
| O-Benzoyl Benzoic Acid | Ortho | –COOH, –CO–C₆H₅ | Benzoyl ester, no alkyl chain |
Physicochemical Properties
Hydrogen Bonding and Solubility
- This compound: The –CONH– group acts as both a hydrogen bond donor and acceptor, promoting stronger intermolecular interactions than ether-linked analogs. This increases crystallinity but reduces aqueous solubility compared to purely hydrophilic derivatives .
- 2-(Octyloxy)benzoic acid : The ether (–O–) group is only a hydrogen bond acceptor, resulting in weaker intermolecular forces. The linear octyl chain enhances hydrophobicity, making it less soluble in polar solvents than the carbamoyl analog .
- 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid: The bulky tert-octyl group and ethoxy spacer reduce packing efficiency, lowering melting points compared to linear-chain derivatives. The para-substitution further diminishes hydrogen-bonding networks .
Thermal Stability
Compounds with aromatic substituents (e.g., 2-[(4-Methylphenyl)carbamoyl]benzoic acid) exhibit higher thermal stability due to rigid π-π stacking, whereas alkyl-chain derivatives (e.g., this compound) have lower melting points .
Table 1: Comparative Data for Selected Compounds
| Property | This compound | 2-(Octyloxy)benzoic acid | O-Benzoyl Benzoic Acid |
|---|---|---|---|
| Hydrogen Bond Donors | 2 (–COOH, –NH) | 1 (–COOH) | 1 (–COOH) |
| Hydrogen Bond Acceptors | 4 (2 O from –COOH, 2 O from –CONH) | 3 (2 O from –COOH, 1 O from ether) | 3 (2 O from –COOH, 1 O from ester) |
| Predicted Solubility in Water | Low (amphiphilic) | Very low (hydrophobic) | Moderate (polar ester) |
| Melting Point | ~150–170°C (estimated) | ~100–120°C (estimated) | ~200–220°C |
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